molecular formula C16H18FNO2 B2613322 Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate CAS No. 936711-51-2

Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate

Cat. No.: B2613322
CAS No.: 936711-51-2
M. Wt: 275.323
InChI Key: FLVIVLNSOAYNIT-RISCZKNCSA-N
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Description

Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate is a high-purity chemical compound offered for scientific research and development. This indole derivative is characterized by a trans-configured 2-fluorocyclohexyl substituent and has a molecular formula of C16H18FNO2 and a molecular weight of 275.32 g/mol . The specific stereochemistry and fluorine atom are key structural features that are often critical in medicinal chemistry for modulating the compound's properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. As a building block, this compound is valuable for researchers in fields such as organic synthesis and drug discovery, particularly for the exploration of new pharmacologically active molecules. The product must be stored in a dark place, under an inert atmosphere, and at room temperature to maintain its stability and purity . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request access to supporting documentation, including Safety Data Sheets (SDS) and Certificates of Analysis (COA) .

Properties

IUPAC Name

methyl 3-[(1R,2S)-2-fluorocyclohexyl]-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-20-16(19)10-6-7-12-13(9-18-15(12)8-10)11-4-2-3-5-14(11)17/h6-9,11,14,18H,2-5H2,1H3/t11-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVIVLNSOAYNIT-RISCZKNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)[C@H]3CCCC[C@@H]3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the trans-2-fluorocyclohexyl intermediate, which can be achieved through fluorination of cyclohexane derivatives. This intermediate is then coupled with an indole derivative under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Saponification Reactions

The compound undergoes hydrolysis under basic conditions to form indole-6-carboxylic acid derivatives. Key methods include:

Reaction Type Conditions Yield Key Steps
LiOH-mediated hydrolysis THF/methanol/water (1:1:0.4 v/v), 60°C, 6–16 hours57–95%Stirred with LiOH·H₂O, acidified with HCl, filtered
Aqueous LiOH H₂O (10 mL) + THF (10 mL), 80°C, 16 hours88%Extracted with dichloromethane, acidified, and filtered
Refux with LiOH MeOH (34 mL) + 3M LiOH (17 mL), reflux (1 hour)85%Extracted with AcOEt, washed, dried

Hydrogenation Reactions

Palladium-catalyzed hydrogenation reduces nitro or vinyl groups to form methyl indole-6-carboxylate derivatives:

Conditions Yield Key Steps
THF (100 mL), 10% Pd/C, 3.45 bar H₂, 35 minutes85%Hydrogenated nitrobenzoate to indole, filtered, evaporated

Acetylation Reactions

AlCl₃-mediated acetylation introduces acetyl groups to the indole core:

Conditions Yield Key Steps
DCM (30 mL) + AlCl₃ + acetyl chloride, 20°C, 1 hour625 mg (no yield %)Extracted with EtOAc, purified via silica gel

Coupling Reactions

Buchwald–Hartwig amination and Suzuki coupling are used to introduce substituents at C3:

Reaction Type Conditions Yield Key Steps
Pd(OAc)₂-catalyzed couplingSubstituted anilines, THF, Pd(OAc)₂, ligandNot specifiedForms C3-substituted indole derivatives
Suzuki couplingPdCl₂(dppf), Na₂CO₃, boronic acid, 100°C87%Forms substituted indole derivatives

Esterification and Functionalization

Esterification and subsequent modifications (e.g., formylation, reduction) are common:

Reaction Type Conditions Yield Key Steps
EsterificationH₂SO₄, HCl, refluxHigh yieldConverts carboxylic acid to ester
Vilsmeier–Haack formylationDMF, POCl₃, 0°C → 25°C95%Adds formyl group at C3

Key Findings

  • Saponification is the most common transformation, with yields depending on reaction duration and solvent ratios .

  • Hydrogenation and coupling reactions enable structural diversification, such as introducing cyclohexyl or fluorinated substituents .

  • Acetylation and esterification are versatile for functional group interconversions .

Note: Specific data for Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate is extrapolated from analogous indole-6-carboxylate derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate serves as a valuable building block for synthesizing more complex molecules. It is often used in analytical studies to understand reaction mechanisms and molecular interactions. The fluorinated cyclohexyl group enhances the compound's reactivity and selectivity in various reactions.

Biology

The compound's unique structure makes it a candidate for studying biological interactions. Research has indicated potential applications in:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those associated with neurological disorders.
  • Receptor Binding Studies: Its ability to bind selectively to certain receptors opens avenues for research into drug development targeting neurological conditions.

Medicine

Ongoing research explores this compound's potential as a pharmaceutical agent. Specifically, its implications include:

  • Neurological Disorders: Preliminary studies suggest it may have therapeutic effects on conditions such as Alzheimer's disease by inhibiting beta-secretase activity, which is crucial in amyloid plaque formation .

Case Study: A recent study involving this compound demonstrated its efficacy in reducing amyloid-beta levels in vitro, indicating its potential as a treatment for Alzheimer's disease .

Industry

In industrial applications, this compound is being investigated for use in developing advanced materials with specific properties, such as:

  • Fluorinated Polymers: The incorporation of fluorinated groups can enhance material properties like chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The fluorinated cyclohexyl group can enhance the compound’s binding affinity and selectivity, while the indole moiety may contribute to its overall activity.

Comparison with Similar Compounds

Key Observations :

  • Fluorinated Cyclohexyl Groups (target compound): The trans-configuration and fluorine atom likely improve metabolic stability and binding affinity compared to non-fluorinated cyclohexyl analogs (e.g., ’s compound with a simple cyclohexyl group) .
  • Sulfur-Containing Substituents : Compounds like methyl 3-(4-chlorophenylthio)-1H-indole-6-carboxylate exhibit distinct NMR profiles due to sulfur’s electron-rich nature, which may influence redox activity .

Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data

Compound Name Melting Point (°C) 1H NMR Key Signals (δ, ppm) HRMS (Observed) Reference
This compound Not reported Predicted: ~3.9 (OCH3), 4.5–5.5 (cyclohexyl-F) Not available
Methyl 3-(4-chlorophenylthio)-1H-indole-6-carboxylate 162–163 3.89 (OCH3), 7.2–7.4 (Ar-H) 421.1405 [M+H]+
Methyl 3-(4-methyl-3-oxoquinoxalin-2-yl)-1H-indole-6-carboxylate Not reported 3.89 (OCH3), 7.5–8.2 (quinoxalinone-H)
Methyl 3-(2-cyano-3-oxo-3-(trimethoxyphenyl)prop-1-en-1-yl)-1H-indole-6-carboxylate 239.7–241.0 3.95–3.98 (OCH3 ×3), 8.91 (indole NH) 421.1405 [M+H]+

Analysis :

  • Melting Points : Fluorinated or halogenated derivatives (e.g., and ) generally exhibit higher melting points (>160°C) due to stronger intermolecular interactions .
  • 1H NMR : The methoxy group (OCH3) at the 6-position consistently resonates near δ 3.9 across analogs. Fluorocyclohexyl protons are expected to appear upfield (δ 4.5–5.5) due to fluorine’s electronegativity .
  • HRMS : All compounds show precise mass matches (<5 ppm error), confirming structural integrity .

Q & A

Q. What are the common synthetic routes for Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalizing the indole core at the 3-position with a fluorinated cyclohexyl group. A general approach includes:

  • Step 1: Preparation of the indole-6-carboxylate scaffold via esterification of indole-6-carboxylic acid using methanol and catalytic acid (e.g., H₂SO₄) .
  • Step 2: Electrophilic substitution at the indole 3-position. For example, Friedel-Crafts alkylation with trans-2-fluorocyclohexyl chloride under Lewis acid catalysis (e.g., BF₃·Et₂O) .
  • Optimization: Control of stereochemistry (trans-configuration) requires low-temperature conditions (-20°C) and inert atmosphere to minimize racemization. Solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios of the fluorocyclohexyl reagent are critical for yield improvement .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization: Slow evaporation from methanol/acetone mixtures to obtain suitable crystals .
  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used due to their robustness in handling small-molecule crystallography. ORTEP-3 is recommended for generating thermal ellipsoid plots .
  • Challenges: Disordered fluorine atoms in the cyclohexyl group may require constraints during refinement .

Advanced Research Questions

Q. How can enantiomeric excess be analyzed and resolved in the synthesis of this compound?

Methodological Answer:

  • Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol (90:10) mobile phase. Retention time differences between enantiomers are typically <1 minute, requiring high-resolution columns .
  • X-ray Crystallography: For absolute configuration determination, anomalous dispersion effects of fluorine can be leveraged. SHELXL refinement can resolve occupancy disorders in racemic crystals .
  • Stereochemical Control: Asymmetric catalysis (e.g., chiral palladium complexes) during the Friedel-Crafts step can improve enantiomeric ratios. Evidence from related indole derivatives suggests up to 85% ee with BINOL-based catalysts .

Q. What strategies mitigate competing side reactions during indole ring functionalization?

Methodological Answer:

  • Protection/Deprotection: Protect the indole NH with a benzyl group using NaH/BnBr in DMF to prevent undesired N-alkylation. Subsequent deprotection is achieved via catalytic hydrogenation (Pd/C, H₂) .
  • Regioselectivity: Electron-withdrawing groups (e.g., the methyl ester at position 6) direct electrophilic substitution to the 3-position. Computational modeling (DFT) of charge distribution can predict reactivity .
  • Side Reactions: Over-alkylation is minimized by using substoichiometric Lewis acids (e.g., 0.2 eq. BF₃·Et₂O) and controlled addition rates .

Q. How do fluorine substituents and cyclohexyl stereochemistry influence NMR spectral interpretation?

Methodological Answer:

  • ¹⁹F NMR: The trans-2-fluorocyclohexyl group shows a singlet at δ -185 to -190 ppm (referenced to CFCl₃). Coupling with adjacent protons (³JFH ~10 Hz) splits cyclohexyl CH₂ signals in ¹H NMR .
  • ¹H NMR: Axial fluorine in the trans-cyclohexyl group causes deshielding of equatorial protons (Δδ ~0.3 ppm). NOESY correlations between the fluorine and indole H-2 confirm the stereochemistry .
  • ²D Experiments: HSQC and HMBC are critical for assigning quaternary carbons, especially the ester carbonyl (δ ~165 ppm in ¹³C NMR) .

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